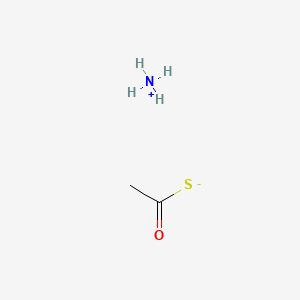Ammonium thioacetate
CAS No.: 59094-65-4
Cat. No.: VC14371087
Molecular Formula: C2H7NOS
Molecular Weight: 93.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 59094-65-4 |
|---|---|
| Molecular Formula | C2H7NOS |
| Molecular Weight | 93.15 g/mol |
| IUPAC Name | azanium;ethanethioate |
| Standard InChI | InChI=1S/C2H4OS.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3 |
| Standard InChI Key | AIODQALUGWKTRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)[S-].[NH4+] |
Introduction
Chemical Identity and Structural Characteristics
Ammonium thioacetate belongs to the class of thiocarboxylic acid salts, with the general formula CH₃COS⁻NH₄⁺. Its structure features a thiocarboxylate group (RCOS⁻) bonded to an ammonium ion, a configuration that combines the nucleophilicity of thioesters with the buffering capacity of ammonium salts. The sulfur atom in the thioacetate group lowers the pKa of the conjugate acid (thioacetic acid, pKa ≈ 3.4) compared to acetic acid (pKa ≈ 4.75), enhancing its reactivity in acyl transfer reactions .
The compound crystallizes as a hygroscopic solid, though its exact melting point and crystal morphology remain undocumented. Comparative analysis with ammonium acetate (melting point: 113°C) and sodium thioacetate (decomposition above 100°C) suggests that ammonium thioacetate likely decomposes at moderate temperatures, releasing acetamide or hydrogen sulfide depending on conditions.
Synthesis and Production Methods
Neutralization of Thioacetic Acid with Ammonia
The most straightforward route involves neutralizing thioacetic acid (CH₃COSH) with aqueous ammonia:
Phase-Transfer Catalysis (PTC)
Building on methods for sodium thioacetate synthesis , ammonium thioacetate can be prepared using polyethylene glycol (PEG400) as a phase-transfer catalyst. In this approach, thioacetic acid reacts with ammonium carbonate in dichloromethane:
PEG400 facilitates ion transfer between organic and aqueous phases, achieving yields exceeding 85% under mild conditions .
Physicochemical Properties
Solubility and Stability
Ammonium thioacetate’s solubility profile mirrors that of related ammonium salts. It is highly soluble in polar solvents such as water and methanol but exhibits limited solubility in acetone or ethyl acetate (Table 1).
Table 1: Comparative Solubility of Ammonium Thioacetate and Analogues
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands at 2550 cm⁻¹ (S-H stretch, absent in the salt), 1670 cm⁻¹ (C=O), and 1550 cm⁻¹ (C-S).
Applications in Organic Synthesis
Acyl Transfer Reactions
Ammonium thioacetate serves as a mild acylating agent, transferring the CH₃CO– group to amines or alcohols without requiring harsh conditions. For example, it facilitates the synthesis of thioamides:
This reactivity is exploited in peptide synthesis to introduce thioamide bonds, which confer protease resistance .
Preparation of Heterocycles
In the presence of alkyl halides, ammonium thioacetate undergoes nucleophilic substitution to form thioethers, intermediates in thiazole and thiadiazole synthesis. For instance:
Subsequent cyclization with hydrazine yields 1,3,4-thiadiazoles, valuable in pharmaceutical chemistry .
Recent Advances and Future Directions
Recent studies highlight ammonium thioacetate’s role in green chemistry. Its use in PEG400-catalyzed reactions reduces reliance on toxic solvents, aligning with industrial trends toward sustainable synthesis . Ongoing research explores its utility in:
-
Bioconjugation: Site-specific protein modification via thioacetylation.
-
Metal-Organic Frameworks (MOFs): As a sulfur source for photocatalytic materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume